molecular formula C6H6ClFN2 B125647 4-Chloro-6-ethyl-5-fluoropyrimidine CAS No. 137234-74-3

4-Chloro-6-ethyl-5-fluoropyrimidine

Cat. No. B125647
Key on ui cas rn: 137234-74-3
M. Wt: 160.58 g/mol
InChI Key: LKTGVRWVTAJGMS-UHFFFAOYSA-N
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Patent
US07193083B2

Procedure details

To a mixture of the compound of part (iv) (40 kg), dichloromethane (120 L) and triethylamine (28.4 g) was slowly added phosphorus oxychloride (47.2 kg) over 3 hours maintaining the reaction temperature below 40° C. during the addition. The mixture was heated under reflux for 5 hours, cooled to 25° C. and cautiously quenched into 3N aqueous hydrochloric acid solution (176 L), maintaining the temperature below 20° C. during this operation. The layers were separated, the aqueous phase extracted with dichloromethane (50 L) and the combined organic layers washed with water (50 L). The organic layer was concentrated under reduced pressure to provide the product as an oil (40.69 kg).
Quantity
40 kg
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
catalyst
Reaction Step One
Quantity
120 L
Type
solvent
Reaction Step One
Quantity
47.2 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:8]=[CH:7][N:6]=[C:5](O)[C:4]=1[F:10])[CH3:2].P(Cl)(Cl)([Cl:13])=O>C(N(CC)CC)C.ClCCl>[Cl:13][C:5]1[C:4]([F:10])=[C:3]([CH2:1][CH3:2])[N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
40 kg
Type
reactant
Smiles
C(C)C1=C(C(=NC=N1)O)F
Name
Quantity
28.4 g
Type
catalyst
Smiles
C(C)N(CC)CC
Name
Quantity
120 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
47.2 kg
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 40° C.
ADDITION
Type
ADDITION
Details
during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
cautiously quenched into 3N aqueous hydrochloric acid solution (176 L)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 20° C. during this operation
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with dichloromethane (50 L)
WASH
Type
WASH
Details
the combined organic layers washed with water (50 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1F)CC
Measurements
Type Value Analysis
AMOUNT: MASS 40.69 kg
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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